4-(1H-Pyrazol-1-ylmethyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(pyrazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-2-9-11(3-1)8-10-4-6-12-7-5-10/h1-3H,4-8H2 |
InChI Key |
DEJCEVQWFDETHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Pyrazol 1 Ylmethyl Morpholine and Analogues
Strategies for Constructing the Pyrazole (B372694) Ring System
The formation of the pyrazole ring is a fundamental step in the synthesis of the target compound and its analogs. Various established and modern techniques are utilized to build this five-membered heterocyclic structure.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. This method is widely applicable for producing a variety of substituted pyrazoles. rsc.orgnih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. rsc.org
The versatility of this approach is enhanced by the in situ generation of the 1,3-dicarbonyl compounds, which can then react in a one-pot fashion with hydrazines to form the pyrazole product. nih.gov For instance, ketones can be reacted with diethyl oxalate (B1200264) to generate β-diketoesters in situ, which subsequently cyclize with arylhydrazines to yield 1,3,4,5-substituted pyrazoles. nih.gov The choice of solvent can also play a crucial role in the regioselectivity of the reaction, with aprotic dipolar solvents sometimes favoring the formation of a single regioisomer. nih.gov
Similarly, α,β-unsaturated ketones can undergo cyclocondensation with hydrazines. This reaction typically forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.gov
| Reactants | Conditions | Product | Reference |
| 1,3-Dicarbonyl Compound + Hydrazine | Acid or Base Catalysis | Substituted Pyrazole | rsc.org |
| Ketone + Diethyl Oxalate + Arylhydrazine | In situ generation | 1,3,4,5-Substituted Pyrazole | nih.gov |
| α,β-Unsaturated Ketone + Hydrazine | Oxidation | Substituted Pyrazole | nih.gov |
1,3-Dipolar Cycloaddition Reactions
A powerful and atom-economical method for pyrazole synthesis is the 1,3-dipolar cycloaddition. This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, which is usually an alkyne or an alkene. organic-chemistry.org
The reaction of diazo compounds, often generated in situ from N-tosylhydrazones, with alkynes is a common strategy to produce a wide range of pyrazole derivatives. organic-chemistry.org Similarly, nitrilimines, generated from hydrazonoyl halides, can react with alkenes or alkynes to afford pyrazoles. nih.gov These cycloaddition reactions often exhibit high regioselectivity, which is a significant advantage in targeted synthesis.
| 1,3-Dipole Precursor | Dipolarophile | Product | Reference |
| N-Tosylhydrazone (forms Diazo compound) | Alkyne | Substituted Pyrazole | organic-chemistry.org |
| Hydrazonoyl Halide (forms Nitrilimine) | Alkene/Alkyne | Substituted Pyrazole | nih.gov |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like pyrazoles due to their efficiency, atom economy, and the ability to generate diverse structures in a single step. afinitica.com These reactions involve the combination of three or more starting materials in a one-pot process.
A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. nih.gov Another example is a four-component reaction that can lead to highly substituted pyrazoles. The strategic combination of reactants allows for the rapid assembly of the pyrazole core with various substituents. nih.gov
| Number of Components | Typical Reactants | Product | Reference |
| Three | Aldehyde, β-Ketoester, Hydrazine | Trisubstituted Pyrazole | nih.gov |
| Four | Varies | Tetrasubstituted Pyrazole | nih.gov |
Flow Chemistry Applications in Pyrazole Synthesis
Flow chemistry has emerged as a valuable tool for the synthesis of pyrazoles, offering advantages such as enhanced safety, scalability, and precise control over reaction parameters. afinitica.com Continuous flow systems can be particularly beneficial for reactions that are hazardous or require harsh conditions in batch processes.
Strategies for Incorporating the Morpholine (B109124) Moiety
Once the pyrazole ring is constructed, the next critical step is the introduction of the morpholine group, typically via a methylene (B1212753) linker to the N1 position of the pyrazole.
Amination Reactions Utilizing Morpholine Precursors
The most direct method for attaching the morpholinomethyl group to the pyrazole nitrogen is through N-alkylation. This can be achieved by reacting the pre-formed pyrazole with a suitable electrophile containing the morpholine moiety.
A common approach involves the use of a haloalkylmorpholine, such as 4-(chloromethyl)morpholine. In the presence of a base to deprotonate the pyrazole's N-H, the resulting pyrazolate anion acts as a nucleophile, displacing the chloride to form the desired C-N bond. semanticscholar.orgresearchgate.net The choice of base and solvent is crucial for achieving high yields and preventing side reactions. researchgate.net
Another effective method is the Mannich reaction. This three-component condensation involves the reaction of a compound with an active hydrogen (in this case, pyrazole), formaldehyde (B43269) (or a source thereof), and a secondary amine (morpholine). rsc.org This reaction provides a direct route to N-(morpholinomethyl)pyrazoles.
Alternatively, the reaction of pyrazole with a pre-formed N-hydroxymethylmorpholine under acidic conditions can also lead to the desired product through the formation of a reactive iminium ion intermediate.
| Reaction Type | Pyrazole Reactant | Morpholine Reactant | Key Reagents/Conditions | Product | Reference |
| N-Alkylation | Pyrazole | 4-(Chloromethyl)morpholine | Base (e.g., K₂CO₃, NaH) | 4-(1H-Pyrazol-1-ylmethyl)morpholine | semanticscholar.orgresearchgate.net |
| Mannich Reaction | Pyrazole | Morpholine | Formaldehyde | This compound | rsc.org |
| N-Alkylation | Pyrazole | N-Hydroxymethylmorpholine | Acid Catalyst | This compound | - |
Ring-Closure Methods for Morpholine Construction
The construction of the morpholine ring is a critical step in the synthesis of this compound and its analogs. Various intramolecular reactions are frequently employed to form this heterocyclic system. researchgate.net These methods often start from precursors like vicinal amino alcohols, oxiranes, or aziridines. researchgate.net
One common strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. This can be achieved through dehydration under acidic conditions, such as with sulfuric acid, or by converting the hydroxyl groups into better leaving groups, like tosylates or mesylates, followed by intramolecular nucleophilic substitution.
Another approach is the ring opening of activated aziridines with haloalcohols, which, after a base-mediated intramolecular cyclization of the resulting haloalkoxy amine, yields substituted morpholines. nih.gov This method offers a high degree of regio- and stereoselectivity. nih.gov Similarly, the reaction of enantiopure epoxides with amino alcohols can initiate a sequence leading to trans-2,5-disubstituted morpholine derivatives. nih.gov
More recent and efficient methods have also been developed. For instance, a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide provides a high-yielding route to morpholines from 1,2-amino alcohols. nih.gov Additionally, palladium-catalyzed hydroamination has been utilized as a key step in the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. rsc.org
Targeted Synthesis of this compound and Structural Analogues
The targeted synthesis of this compound and its analogs involves the strategic connection of the pyrazole and morpholine moieties via a methylene linker.
Mannich-Type Reactions for Methylene Linker Formation
The Mannich reaction is a versatile and widely used method in organic synthesis for forming a C-C bond, often to introduce a methylene bridge. derpharmachemica.com In the context of synthesizing this compound, a Mannich-type reaction can be employed to connect the pyrazole ring, a methylene group (from formaldehyde or a precursor), and morpholine.
The reaction typically involves the condensation of a compound with an active hydrogen atom (in this case, the N-H of the pyrazole ring), formaldehyde, and a secondary amine (morpholine). nih.gov The acidic nature of the pyrazole N-H proton facilitates its participation in this reaction. nih.gov The first step of the mechanism involves the formation of an iminium cation from formaldehyde and morpholine in an acidic medium. This is followed by a nucleophilic attack of the pyrazole nitrogen on the iminium cation to yield the final product. nih.gov
Variations of this reaction, such as amine-exchange reactions between a pre-formed Mannich base and a pyrazole, have also been shown to be highly efficient. researchgate.net
Development of Efficient Synthetic Pathways
The development of efficient synthetic pathways for this compound and its analogs focuses on improving yields, reducing reaction times, and employing environmentally benign conditions. For instance, microwave-assisted synthesis has been shown to accelerate the condensation reactions involved in forming pyrazole derivatives. derpharmachemica.com
One efficient, multi-step synthesis could begin with the formation of the pyrazole ring itself. This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. mdpi.com Subsequent N-alkylation of the pyrazole with a suitable electrophile containing the morpholine moiety, or a precursor that can be converted to it, would lead to the target molecule. For example, reacting the pyrazole with formaldehyde and morpholine, as described in the Mannich reaction, is a direct approach.
Alternatively, a pathway could involve the initial synthesis of a morpholine derivative bearing a reactive group on the nitrogen, which is then used to alkylate the pyrazole. For example, N-(chloromethyl)morpholine could be reacted with a pyrazole in the presence of a base.
The following table summarizes some reaction conditions for the synthesis of pyrazole and morpholine derivatives, which are key steps in forming the target compound.
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
| Hydrazines and 1,3-Diketones | Ethylene glycol, room temperature | 1,3,5-Substituted pyrazoles | 70-95% | mdpi.com |
| Phenylhydrazine and Ethyl Acetoacetate | Nano-ZnO catalyst | 1,3,5-Substituted pyrazoles | up to 95% | mdpi.com |
| 1-Aminobenzimidazoles, Formaldehyde, Pyrazoles | Methylene chloride, room temperature | Pyrazolo-benzimidazole Mannich bases | 28-87% | nih.gov |
| 1,2-Amino Alcohols | Ethylene sulfate, t-BuOK | Morpholines | High | nih.gov |
Stereoselective Synthesis Approaches
Stereoselectivity is a crucial aspect in the synthesis of biologically active molecules, as different enantiomers or diastereomers can exhibit vastly different pharmacological profiles. nih.gov For analogs of this compound that contain stereocenters, either in the morpholine ring or on substituents, stereoselective synthesis is paramount.
Several methods have been developed for the stereoselective synthesis of substituted morpholines. acs.org One approach utilizes an intramolecular reductive etherification reaction, which has been successful in producing cis-2,6-disubstituted morpholine derivatives with high diastereoselectivity. acs.org Another method involves a copper(II)-promoted oxyamination of alkenes, leading to 2-aminomethyl-functionalized morpholines with good to excellent diastereoselectivities. acs.org
Enantioselective syntheses have also been reported. For example, the reaction of enantiopure epoxides with amino alcohols provides a route to trans-2,5-disubstituted morpholines. nih.gov Furthermore, palladium-catalyzed hydroamination reactions of carbamate-protected aziridines have been shown to produce 2,5-disubstituted and 2,3,5-trisubstituted morpholines as single diastereomers in excellent yields. rsc.org The use of chiral auxiliaries and enzyme-catalyzed resolutions are other established strategies to achieve high enantiomeric purity in morpholine derivatives. nih.gov
The following table highlights some key stereoselective methods for morpholine synthesis.
| Method | Key Features | Stereochemical Outcome | Reference |
| Intramolecular Reductive Etherification | Disconnection of a C-O bond | cis-2,6-Disubstituted morpholines, ≥19:1 dr | acs.org |
| Copper-Promoted Oxyamination | Intramolecular alcohol addition, intermolecular amine coupling | 2,5-cis and 2,6-trans disubstituted morpholines | acs.org |
| Reaction of Enantiopure Epoxides | Ring opening with amino alcohols | trans-2,5-Disubstituted morpholines | nih.gov |
| Palladium-Catalyzed Hydroamination | Attack on carbamate-protected aziridines | Single diastereomer of 2,5- and 2,3,5-substituted morpholines | rsc.org |
Biological Activity Profiling and Molecular Target Engagement
Antimicrobial Research Perspectives
There is no available research data concerning the antimicrobial properties of 4-(1H-Pyrazol-1-ylmethyl)morpholine.
A thorough literature review did not yield any studies on the antibacterial activity of this compound or its proposed mechanisms of action. While related compounds containing a pyrazole (B372694) moiety have been investigated for antibacterial effects, this information is not specific to the requested compound. researchgate.net
No published research was found that investigates the antifungal activity or the potential mechanisms of action of this compound.
There are no specific studies on the antitubercular activity of this compound.
Anticancer and Antitumor Research Perspectives
No specific data on the anticancer or antitumor properties of this compound has been reported in the scientific literature.
Information regarding the cytotoxic and antiproliferative effects and the associated mechanisms of action for this compound is not available.
There are no studies available that investigate the potential of this compound as an inhibitor of tubulin polymerization.
DNA Binding and DNA Gyrase Inhibition Studies
Extensive searches of scientific literature and databases did not yield any specific studies detailing the DNA binding properties or DNA gyrase inhibition activity of this compound. While the broader class of pyrazole-containing compounds has been investigated for such activities, data directly pertaining to this specific molecule is not currently available in published research.
Kinase Inhibition Profiles
The inhibitory activity of this compound against various protein kinases is a key area of interest for its potential therapeutic applications.
Kinase Inhibition Summary for this compound
| Kinase Target | Summary of Findings |
| PI3K | No published data on inhibitory activity. |
| mTOR | No published data on inhibitory activity. |
| CDK2 | No published data on inhibitory activity. |
| Haspin Kinase | No published data on inhibitory activity. |
| EGFR | No published data on inhibitory activity. |
| VEGFR-2 | No published data on inhibitory activity. |
PI3K, mTOR, CDK2, and Haspin Kinase: There is currently no publicly available research data that specifically details the inhibitory profile of this compound against phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (B549165) (mTOR), cyclin-dependent kinase 2 (CDK2), or haspin kinase.
EGFR and VEGFR-2: Similarly, dedicated studies on the inhibitory effects of this compound on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) have not been identified in the current body of scientific literature.
Antiparasitic Research Perspectives
The potential of this compound as an agent against various parasitic organisms has been considered. The following subsections summarize the available research in this area.
Antimalarial Activity and Mechanisms
A thorough review of existing scientific literature reveals no specific studies focused on the antimalarial activity or the underlying mechanisms of action for this compound against Plasmodium species.
Antitrypanosomal Activity and Mechanisms
There is no available research data concerning the antitrypanosomal activity of this compound. Investigations into its efficacy against Trypanosoma species and its potential mechanisms of action have not been reported in peer-reviewed literature.
Antileishmanial Activity and Mechanisms
Specific data on the antileishmanial activity and associated mechanisms of this compound against Leishmania species are not present in the current scientific literature.
Anti-inflammatory Research Perspectives
An examination of published research indicates a lack of studies specifically investigating the anti-inflammatory properties of this compound. While the broader family of pyrazole derivatives has been a subject of interest in anti-inflammatory research, specific data for this compound is not available.
Central Nervous System (CNS) Activity Research Perspectives
The morpholine (B109124) ring is a common structural motif in many centrally acting drugs due to its favorable physicochemical properties that can enhance blood-brain barrier permeability. semanticscholar.org Its inclusion in a molecule can improve solubility and provide a key interaction point with biological targets within the CNS. semanticscholar.org
Research into pyrazole-containing compounds has revealed their potential to modulate CNS receptors. For example, a series of pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.gov These compounds were shown to enhance the affinity and efficacy of acetylcholine at the M₄ receptor, a target implicated in neuropsychiatric disorders like schizophrenia. nih.gov The morpholine moiety, while not present in these specific examples, is known to be a key component of other CNS-active compounds, acting as a scaffold or to modulate pharmacokinetic properties. semanticscholar.org The combination of the pyrazole and morpholine rings in this compound therefore suggests a potential for interaction with CNS receptors and enzymes.
While direct evidence for the neuroprotective effects of this compound is unavailable, the inhibition of certain enzymes by related compounds suggests potential neuroprotective pathways. For instance, the inhibition of enzymes that play a role in neuroinflammatory processes could confer neuroprotection. As discussed, pyrazole derivatives have the potential to inhibit COX enzymes, and excessive COX activity has been linked to neuronal damage in various neurodegenerative conditions. nih.gov
Enzyme Inhibition Studies (Specific Targets)
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of bioactive lipid amides, including the endocannabinoid anandamide. While there is no data on this compound, other heterocyclic compounds have been identified as NAPE-PLD inhibitors. For example, a quinazoline (B50416) sulfonamide derivative, ARN19874, was identified as the first small-molecule inhibitor of NAPE-PLD. nih.govrsc.org This indicates that heterocyclic structures can indeed interact with and inhibit this enzyme. Given that N-acylethanolamines, the products of NAPE-PLD, can themselves inhibit other phospholipase D isoforms, the regulation of this pathway is complex. nih.gov
Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. A library of pyrazole derivatives has been evaluated for their inhibitory activity against human PTP1B. nih.gov Several compounds from this library, such as 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole, emerged as potent noncompetitive inhibitors of PTP1B. nih.gov These findings underscore the potential of the pyrazole core structure to serve as a scaffold for the development of PTP1B inhibitors. nih.govnih.gov The presence of the pyrazole ring in this compound suggests that it could potentially exhibit similar inhibitory activity, although this remains to be experimentally verified.
Urease Inhibition Studies
No published studies were identified that specifically investigated the urease inhibition activity of this compound. Therefore, no data on its IC₅₀ value or comparative efficacy against standard urease inhibitors is available.
Thrombin and Lipoxygenase Inhibitory Activities
Similarly, there is a lack of specific research on the inhibitory effects of this compound against thrombin and lipoxygenase. While the broader classes of pyrazole and morpholine derivatives have been explored for various enzyme inhibitory activities, data for this particular compound remains un-reported in the available scientific literature.
Investigation of Other Pharmacological Activities (e.g., Vasorelaxant, Antioxidant)
Investigations into other potential pharmacological activities of this compound, such as vasorelaxant and antioxidant effects, also did not yield specific findings. Although pyrazole and morpholine moieties are present in compounds exhibiting such activities, no studies have been published detailing these properties for this compound itself. jst.go.jpresearchgate.netresearchgate.net
Due to the absence of specific research data for this compound in the public domain, a data table on its biological activities cannot be generated at this time. Further experimental research is required to elucidate the pharmacological profile of this compound.
Structure Activity Relationship Sar Studies
Influence of Pyrazole (B372694) Ring Substitutions on Biological Activity
The pyrazole moiety is a well-established pharmacophore, and its substitution pattern is a key determinant of the biological activity of 4-(1H-Pyrazol-1-ylmethyl)morpholine analogs.
The biological activity of pyrazole-containing compounds can be significantly modulated by the nature and position of substituents on the pyrazole ring. While direct SAR studies on this compound are not extensively documented, valuable insights can be drawn from related pyrazole derivatives.
Research on pyrazolo[1,5-a]quinazoline derivatives, for instance, has shown that aryl substitutions on the pyrazole ring can have a profound impact on potency and selectivity against biological targets like metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov In one study, the introduction of a 3,5-pyrimidyl group at the R² position (analogous to the C3 or C5 position of a simple pyrazole) of the pyrazolo[1,5-a]quinazoline core led to a significant increase in inhibitory potency at mGlu₂ and mGlu₃ receptors. nih.gov This suggests that aromatic substituents capable of specific interactions can enhance biological activity.
Furthermore, studies on pyrazole-based inhibitors of meprin α and β have highlighted the importance of substituents at the 3- and 5-positions. The 3,5-diphenylpyrazole (B73989) scaffold itself shows high inhibitory activity. nih.gov The introduction of smaller alkyl groups like methyl at these positions led to a decrease in activity, whereas a bulkier cyclopentyl group maintained similar potency to the diphenyl parent compound. nih.gov This indicates that the size and nature of the substituents at these positions are critical for optimal interaction with the target protein's binding sites.
The C4 position of the pyrazole ring is also a crucial point for modification. In a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine (B1216132) receptor, various substitutions on the pyrazole ring were explored. nih.gov However, in this particular series, subtle chemical modifications around the core structure did not significantly alter the binding affinity or cooperativity, suggesting that for some targets, the core pyrazole structure itself is the primary driver of activity, with peripheral substitutions playing a more minor role. nih.gov
| Compound/Analog Series | Substitution Position | Substituent | Effect on Biological Activity | Reference |
| Pyrazolo[1,5-a]quinazolines | R² (analogous to C3/C5) | 3,5-pyrimidyl | Increased potency at mGlu₂/mGlu₃ receptors | nih.gov |
| 3,5-Disubstituted Pyrazoles | C3/C5 | Methyl | Decreased meprin inhibitory activity | nih.gov |
| 3,5-Disubstituted Pyrazoles | C3/C5 | Cyclopentyl | Maintained meprin inhibitory activity | nih.gov |
| Pyrazol-4-yl-pyridines | Pyrazole Core | Various | No significant change in M₄ receptor affinity | nih.gov |
Replacing the aromatic pyrazole ring with its partially saturated counterpart, pyrazoline (dihydropyrazole), can significantly impact the biological profile of a molecule. Pyrazoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govptfarm.pl The non-planar, puckered structure of the pyrazoline ring, in contrast to the flat pyrazole ring, can lead to different interactions with biological targets. mdpi.com
A study on a compound featuring a pyrazoline ring linked to a morpholine-substituted phenyl group, specifically 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, provided insights into its molecular structure and potential reactivity through theoretical and spectroscopic analyses. researchgate.net Such studies are foundational for understanding how the three-dimensional shape of the pyrazoline ring influences biological activity.
The introduction of different substituents onto the pyrazoline ring itself has been a fruitful area of research. For example, in various series of pyrazoline derivatives, the nature of the substituents at the N1, C3, and C5 positions has been shown to be critical for their observed biological effects. mdpi.comresearchgate.net
| Ring System | Key Feature | General Biological Activities | Reference |
| Pyrazoline | Partially saturated, non-planar | Antimicrobial, anti-inflammatory, anticancer | researchgate.netnih.govptfarm.pl |
| Substituted Pyrazolines | Varied substituents at N1, C3, C5 | Modulated biological potency | mdpi.comresearchgate.net |
Influence of Morpholine (B109124) Ring Modifications on Biological Activity
The morpholine ring is another key component of the this compound scaffold that can be modified to tune biological activity. nih.govresearchgate.net
Substitutions on the morpholine ring can alter the molecule's steric and electronic properties, as well as its pharmacokinetic profile. While specific SAR data for substitutions at the C2 and C6 positions of the morpholine in this compound is limited, studies on other morpholine-containing compounds provide valuable general principles. For instance, the introduction of methyl groups on the morpholine ring can influence binding affinity and selectivity for certain protein kinases.
The morpholine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can have a significant impact on how the molecule interacts with its biological target. The conformational flexibility of the morpholine ring allows it to adapt to the topology of a binding site. nih.gov
In studies of CNS-active compounds, the morpholine ring has been shown to engage in specific polar interactions. For example, the nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom can also participate in hydrogen bonding. The preferred conformation of the morpholine ring can be influenced by interactions with the target protein, such as the exo-anomeric effect observed in some enzyme-ligand complexes. nih.gov
Role of the Methylene (B1212753) Linker in Activity and Selectivity
The methylene (-CH₂-) group that connects the pyrazole and morpholine rings is not merely a passive spacer. Its length, rigidity, and the potential for introducing substituents on it can be critical for biological activity. This linker orients the two heterocyclic rings in a specific spatial arrangement, which is crucial for optimal interaction with a biological target.
Variation of Linker Length and Branching
The length and flexibility of the linker connecting the pyrazole and morpholine rings are critical determinants of biological activity. While direct studies on this compound are limited, research on analogous systems provides valuable insights. Increasing the linker length from a single methylene unit to an ethyl or propyl chain can significantly alter the spatial orientation of the two heterocyclic rings, thereby affecting how the molecule fits into a binding pocket.
For instance, in a series of related pyrazole derivatives, extending the alkyl linker was shown to influence potency. It is often observed that an optimal linker length exists, beyond which activity may decrease due to entropic penalties or improper positioning of key pharmacophoric features.
Table 1: Hypothetical Impact of Linker Length Variation on Biological Activity
| Linker Modification | Expected Impact on Activity | Rationale |
| -CH₂- (Methylene) | Baseline Activity | Provides a direct and relatively rigid connection between the pyrazole and morpholine rings. |
| -CH₂CH₂- (Ethylene) | Potentially Increased or Decreased Activity | Increased flexibility may allow for better adaptation to the binding site, but could also lead to a loss of optimal orientation. |
| -CH(CH₃)- (Branched) | Likely Decreased Activity | Introduction of steric hindrance near the pharmacophoric rings can disrupt key interactions with the biological target. |
| -CH₂CH₂CH₂- (Propylene) | Likely Decreased Activity | A longer, more flexible linker may result in a significant loss of conformational rigidity, reducing the probability of adopting the bioactive conformation. |
This table is based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds.
Isosteric Replacements of the Methylene Linker
Isosteric replacement of the methylene linker is a common strategy to fine-tune the physicochemical properties and metabolic stability of a drug candidate without drastically altering its shape and volume. Various groups can be considered as bioisosteres for the methylene bridge in this compound.
A carbonyl group (C=O) to create an amide linkage, for example, would introduce a hydrogen bond acceptor and alter the electronic character of the linker, potentially leading to new interactions with the target. Similarly, replacing the methylene with a sulfur atom (thioether) or an oxygen atom (ether) would change the bond angles, lipophilicity, and metabolic profile. The introduction of such isosteres can also impact the conformational flexibility of the molecule. For example, the replacement of an amide bond with a 1,2,3-triazole moiety is a well-established strategy in medicinal chemistry to create more stable analogs. researchgate.net
Table 2: Potential Isosteric Replacements for the Methylene Linker
| Isosteric Replacement | Potential Advantages | Potential Disadvantages |
| -C(=O)- (Carbonyl) | Introduction of a hydrogen bond acceptor, increased polarity. | Potential for hydrolysis, altered geometry. |
| -S- (Thioether) | Altered bond angles and lipophilicity. | Potential for oxidation to sulfoxide (B87167) or sulfone. |
| -O- (Ether) | Increased polarity and potential for hydrogen bonding. | Can alter conformational preferences. |
| -NH- (Secondary Amine) | Introduction of a hydrogen bond donor. | Potential for altered basicity and metabolic instability. |
This table is based on known bioisosteric replacements and their general effects on molecular properties.
Elucidation of Specific Pharmacophores for Target Interactions
A pharmacophore model for the this compound scaffold would typically highlight the key features essential for biological activity. Based on the constituent moieties, several pharmacophoric features can be identified:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring and the oxygen atom of the morpholine ring are potential hydrogen bond acceptors.
Hydrogen Bond Donor: The N-H group of an unsubstituted pyrazole ring can act as a hydrogen bond donor.
Hydrophobic Regions: The hydrocarbon backbone of the morpholine ring and potentially substituted regions of the pyrazole ring can engage in hydrophobic interactions.
Aromatic/Heteroaromatic Ring: The pyrazole ring itself can participate in π-π stacking or other aromatic interactions.
Studies on related pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors have identified a five-point pharmacophore model (AHHRR) consisting of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as being crucial for inhibition. enamine.net While the specific target of this compound would dictate the precise pharmacophore, these general features provide a solid foundation for understanding its potential interactions.
Comparative SAR with Related Heterocyclic Systems (e.g., pyrrole-morpholine hybrids)
To understand the unique contribution of the pyrazole ring to the activity of the scaffold, it is insightful to compare it with closely related heterocyclic systems, such as pyrrole-morpholine hybrids. Pyrrole (B145914), being a five-membered aromatic heterocycle like pyrazole, shares some structural similarities. However, the presence of two adjacent nitrogen atoms in pyrazole significantly influences its electronic distribution, hydrogen bonding capacity, and metabolic stability compared to the single nitrogen atom in pyrrole.
Table 3: Comparison of Pyrazole vs. Pyrrole in a Hypothetical Morpholine Hybrid
| Feature | This compound | 4-(1H-Pyrrol-1-ylmethyl)morpholine |
| Number of Nitrogen Atoms | 2 | 1 |
| Hydrogen Bonding | One N-H donor, two nitrogen acceptors. | One N-H donor, one nitrogen acceptor. |
| Aromaticity | Aromatic | Aromatic |
| Dipole Moment | Generally higher due to two nitrogen atoms. | Generally lower than pyrazole. |
| Metabolic Stability | Often more stable due to the presence of two nitrogen atoms. | Can be more susceptible to oxidation. |
This table provides a general comparison based on the intrinsic properties of pyrazole and pyrrole rings.
Computational and Theoretical Investigations
Cheminformatics Analysis of Pyrazole-Morpholine Chemical Space
Cheminformatics provides the tools to analyze and quantify the properties of a chemical space, offering a framework to prioritize structural motifs in drug design. nih.govchemrxiv.orgchemrxiv.org The pyrazole-morpholine scaffold represents a unique area of chemical space, merging the characteristics of two important heterocycles. Pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous approved drugs, valued for its ability to participate in various molecular interactions. nih.gov The morpholine (B109124) ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability. researchgate.net
The combination of these two rings in 4-(1H-Pyrazol-1-ylmethyl)morpholine results in a molecule with a distinct set of physicochemical properties. A cheminformatics analysis involves calculating various molecular descriptors that define the compound's size, polarity, lipophilicity, and flexibility. These descriptors are crucial for predicting its behavior in biological systems.
Below is a table of key computed physicochemical properties for this compound.
| Property | Value | Description |
| Molecular Formula | C₈H₁₃N₃O | The elemental composition of the molecule. |
| Molecular Weight | 167.21 g/mol | The mass of one mole of the compound. |
| XLogP3 | -0.5 | A computed logarithm of the octanol/water partition coefficient, indicating lipophilicity. A negative value suggests higher water solubility. |
| Topological Polar Surface Area (TPSA) | 39.1 Ų | The sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | The number of atoms in the molecule that can donate a hydrogen atom to form a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The number of atoms in the molecule that can accept a hydrogen atom to form a hydrogen bond. |
| Rotatable Bonds | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |
This data is computationally generated for this compound.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling
In silico ADME prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govcambridge.org By using computational models, potential liabilities such as poor absorption or rapid metabolism can be identified and addressed through structural modification. nih.gov For this compound, predictive models like those available through platforms such as SwissADME can offer valuable forecasts of its drug-like properties. nih.govswissadme.ch
The evaluation often begins with assessing compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. nih.gov Further analysis delves into specific ADME parameters.
Absorption: Predicted from properties like TPSA and lipophilicity. The low TPSA (39.1 Ų) and negative XLogP3 of this compound suggest it has a high probability of good passive gastrointestinal absorption. nih.gov
Distribution: The ability of a drug to cross biological membranes, such as the blood-brain barrier (BBB), is critical. Models like the BOILED-Egg plot use lipophilicity (WLOGP) and polarity (TPSA) to predict this. swissadme.ch Compounds with properties similar to this compound are often predicted to be capable of penetrating the BBB but are also likely substrates for efflux pumps like P-glycoprotein (P-gp), which can limit their brain concentration. nih.govswissadme.ch
Metabolism: The stability of a compound is often predicted by its potential to be metabolized by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Pyrazole-containing compounds can sometimes act as inhibitors of certain CYP enzymes, a factor that requires careful consideration. biointerfaceresearch.com
Excretion: This is related to properties like solubility. The predicted high water solubility (log S) for molecules in this class suggests that renal clearance is a likely route of excretion. nih.gov
The following table summarizes the predicted ADME and drug-likeness properties for a compound with the profile of this compound, based on findings for similar heterocyclic structures in the literature. nih.govnih.govbiointerfaceresearch.com
| Parameter | Predicted Profile | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the molecule may cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Yes | The compound may be actively transported out of cells, including the BBB, potentially reducing its efficacy in the CNS. |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP2C19 Inhibitor | Yes/No | Predictions for this isoform can be variable for pyrazole derivatives and require experimental validation. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this enzyme. |
| Lipinski's Rule of Five | Obeys (0 violations) | The compound's properties (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) are within the ranges associated with good oral bioavailability. |
| Bioavailability Score | 0.55 | An empirical score based on multiple property calculations, indicating a high probability of possessing drug-like pharmacokinetics. |
This table represents a predictive profile based on computational models and data from related pyrazole and morpholine-containing compounds.
Emerging Research Directions and Future Prospects
Development of Advanced and Green Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, including 4-(1H-Pyrazol-1-ylmethyl)morpholine, is undergoing a shift towards more sustainable and efficient "green" chemistry approaches. nih.gov Traditional methods often involve hazardous reagents and solvents. nih.govresearchgate.net Modern research focuses on methodologies that are not only high-yielding and atom-economical but also environmentally benign. nih.gov
Key advancements in this area include:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. researchgate.netmdpi.comnih.gov It is particularly effective for the synthesis of heterocyclic compounds like pyrazoles and can often be performed in solvent-free conditions, further enhancing its green credentials. researchgate.netmdpi.comnih.gov
Ultrasonic Irradiation: Similar to microwaves, ultrasound provides an alternative energy source for chemical reactions, often leading to faster reaction times and improved yields. researchgate.net This method is considered energy-efficient and environmentally friendly. researchgate.net
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, such as pyrazole derivatives. nih.govnih.gov MCRs are highly efficient and atom-economical, aligning well with the principles of green chemistry. nih.govnih.gov
Use of Green Solvents and Catalysts: Research is actively exploring the use of water and other environmentally friendly solvents in pyrazole synthesis. nih.govnih.gov Additionally, the use of recyclable and reusable catalysts, such as heterogeneous resins like Amberlyst, is being investigated to minimize waste and improve the sustainability of the synthetic process. nih.govresearchgate.net
These advanced and green synthetic methodologies offer promising pathways for the efficient and sustainable production of this compound and its derivatives, facilitating further research and development.
Exploration of Novel Biological Targets for Pyrazole-Morpholine Scaffolds
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities. nih.govnih.gov The combination of a pyrazole ring with a morpholine (B109124) moiety in this compound creates a scaffold with significant potential for interacting with various biological targets. researchgate.net
Current research is focused on exploring the therapeutic potential of pyrazole-morpholine scaffolds against a variety of diseases by identifying novel biological targets. Some of the key areas of investigation include:
Anticancer Agents: Pyrazole derivatives have shown promise as anticancer agents by targeting various proteins involved in cancer progression. researchgate.net These include:
Protein Kinases: The pyrazole scaffold is a key component in many protein kinase inhibitors (PKIs). mdpi.com Kinases like VEGFR2, CDKs (cyclin-dependent kinases), and Aurora kinases are crucial for tumor growth and blood vessel formation, making them attractive targets for cancer therapy. researchgate.netmdpi.com
Signaling Pathways: Pyrazole compounds have been shown to interfere with critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. researchgate.net
Anti-inflammatory Agents: The pyrazole core is a known anti-inflammatory pharmacophore. nih.gov Research is ongoing to identify specific molecular targets within inflammatory pathways that can be modulated by pyrazole-morpholine derivatives.
Antimicrobial Agents: The hybridization of pyrazoles with other heterocyclic systems has led to compounds with significant antibacterial and antifungal activities. nih.gov The exploration of novel microbial targets is a key area of future research.
Other Therapeutic Areas: The versatility of the pyrazole scaffold suggests potential applications in a broad range of diseases, including diabetes, depression, and neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com
The identification and validation of novel biological targets will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.
Hybridization Strategies with Other Bioactive Heterocyclic Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties, or even multi-target activity. researchgate.net The this compound scaffold is an ideal candidate for hybridization with other bioactive heterocyclic systems.
Examples of hybridization strategies involving pyrazole and other heterocycles include:
| Hybrid Scaffold | Potential Biological Activity | Reference |
| Pyrazole-Chalcone | Anticancer, Antimicrobial | nih.gov |
| Pyrazole-Coumarin | Anticancer | nih.gov |
| Pyrazole-Quinoline | Anticancer, Antimalarial, Antibacterial | mdpi.comnih.gov |
| Pyrazole-Pyrrolo[2,3-d]pyrimidine | FLT3 and CDK Inhibition (for AML) | nih.gov |
| Pyrazole-Thiazole | Anticancer | nih.gov |
The rationale behind this strategy is to leverage the known biological activities of different heterocyclic rings to create novel chemical entities with enhanced or synergistic effects. For instance, the combination of the pyrazole moiety with the chalcone (B49325) scaffold has resulted in hybrids with potent anticancer and antimicrobial properties. nih.gov Similarly, pyrazolo[3,4-b]quinolines have demonstrated a range of biological activities, including anticancer and antimalarial effects. mdpi.com The development of such hybrid molecules represents a promising avenue for the discovery of new and effective therapeutic agents.
Application in Chemical Probe Development for Mechanistic Biological Studies
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of potent and selective inhibitors based on the this compound scaffold could provide valuable tools for chemical biology research.
A well-characterized chemical probe should possess several key attributes:
High Potency: The probe should interact with its target at low concentrations to minimize off-target effects.
High Selectivity: The probe should exhibit minimal binding to other related and unrelated proteins.
Cellular Activity: The probe should be able to penetrate cell membranes and engage its target in a cellular environment.
Defined Mechanism of Action: The way in which the probe interacts with its target should be well understood.
By developing derivatives of this compound that meet these criteria, researchers can create powerful tools to:
Elucidate Biological Pathways: Probes can be used to perturb specific proteins and observe the downstream effects, helping to map out complex signaling networks.
Validate Drug Targets: The use of a selective probe can provide strong evidence that inhibiting a particular protein has a desired therapeutic effect.
Study Disease Mechanisms: Probes can be used to investigate the role of specific proteins in various disease states.
The pyrazole scaffold has already been incorporated into chemical probes for studying various biological processes. acs.org The further development of probes based on the this compound core could significantly contribute to our understanding of fundamental biology and disease.
Potential for Derivatization Towards Multifunctional Therapeutic Agents
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a potential strategy to address complex diseases like cancer and inflammatory disorders. Multifunctional therapeutic agents, also known as polypharmacological agents, are designed to interact with several biological targets simultaneously. This approach can offer advantages over single-target drugs, such as enhanced efficacy and a reduced likelihood of developing drug resistance.
The this compound scaffold provides a versatile platform for the design of such multifunctional agents. Through carefully planned derivatization, it is possible to introduce additional pharmacophores that can interact with different targets.
For example, a derivative of this compound could be designed to:
Inhibit two different protein kinases involved in a particular cancer type.
Combine an anti-inflammatory and an analgesic moiety in a single molecule.
Target both a primary pathogenic protein and a resistance-conferring enzyme.
The development of such agents requires a deep understanding of the structure-activity relationships for each target and sophisticated medicinal chemistry strategies. researchgate.net The pyrazole nucleus, with its proven ability to be incorporated into a wide variety of bioactive compounds, is an excellent starting point for this endeavor. nih.govresearchgate.net The future of drug discovery may well lie in the rational design of such multifunctional agents, and the this compound scaffold is poised to play a significant role in this exciting field.
Q & A
Q. Critical Parameters :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying.
- Stoichiometry : Excess morpholine (1.2–1.5 eq.) improves coupling efficiency.
- Temperature : Reactions often require reflux (80–100°C) for 10–24 hours .
What advanced spectroscopic techniques are recommended for structural elucidation of this compound derivatives?
Methodological Answer:
- 1D/2D NMR : Use -, -NMR, and HSQC/HMBC to resolve overlapping signals from morpholine’s CH₂-O-CH₂ and pyrazole’s aromatic protons. For example, morpholine protons appear as triplets (δ 3.5–4.0 ppm), while pyrazole protons resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography : Essential for confirming regiochemistry and stereoelectronic effects. demonstrates its utility in resolving trifluoromethylpyrimidine analogs, highlighting the importance of crystal quality (e.g., slow evaporation from ethanol) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for nitrogen-rich structures.
Data Contradiction Tip : If NMR signals conflict with computational predictions (e.g., ACD/Labs Percepta), verify solvent effects or consider dynamic processes (e.g., ring puckering) .
How do computational models predict the physicochemical properties of this compound, and how reliable are these predictions?
Methodological Answer:
- LogP and Solubility : Tools like ACD/Labs Percepta use fragment-based algorithms. For morpholine-pyrazole hybrids, predicted LogP values typically range from 1.5–2.5, but experimental validation (e.g., shake-flask method) is advised due to polar functional groups .
- pKa : Morpholine’s tertiary amine (pKa ~8.5) and pyrazole’s weakly acidic NH (pKa ~14) can be modeled via COSMO-RS, though ionic strength adjustments are needed for accuracy.
- ADMET : Use QSAR models to predict metabolic stability (e.g., CYP450 interactions) but cross-check with in vitro assays (e.g., microsomal stability tests).
Advanced Consideration : Hybrid QM/MM simulations can refine electrostatic potential maps for docking studies .
What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- SAR Analysis : Compare analogs with substituent variations (e.g., nitro vs. methyl groups on pyrazole). highlights how nitro groups enhance bioactivity in pyrrolidinylmethanone derivatives, suggesting electron-withdrawing groups may optimize target binding .
- Dose-Response Curves : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to normalize IC₅₀ values.
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
Case Study : Inconsistent antimicrobial data () may arise from solvent-dependent compound aggregation; use dynamic light scattering (DLS) to confirm solubility .
How can I design a structure-activity relationship (SAR) study for this compound in kinase inhibition?
Methodological Answer:
- Core Modifications :
- Pyrazole Substitution : Introduce halogens (e.g., Cl, Br) at the 3-position to enhance hydrophobic interactions (see for trifluoromethylpyrimidine analogs) .
- Morpholine Replacement : Test piperazine or thiomorpholine to assess hydrogen-bonding requirements.
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., morpholine’s oxygen with kinase hinge regions) .
- In Vitro Validation : Prioritize kinase panels (e.g., Eurofins KinaseProfiler) with ATP competition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
